4-Methyl-N-(2-phenylethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-(2-phenylethyl)aniline is an organic compound with the molecular formula C15H17N. It is a derivative of aniline, where the aniline nitrogen is substituted with a 2-phenylethyl group and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(2-phenylethyl)aniline can be achieved through several methods:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of a halogenated precursor with aniline.
Reduction of Nitroarenes: Another method involves the reduction of nitroarenes.
Industrial Production Methods
Industrial production methods often involve the use of catalytic processes to enhance yield and efficiency. For example, the use of palladium-catalyzed amination reactions can be employed to synthesize this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(2-phenylethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to more saturated amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH
Properties
CAS No. |
1739-02-2 |
---|---|
Molecular Formula |
C15H17N |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
4-methyl-N-(2-phenylethyl)aniline |
InChI |
InChI=1S/C15H17N/c1-13-7-9-15(10-8-13)16-12-11-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3 |
InChI Key |
UJUIUSIMISOGNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.